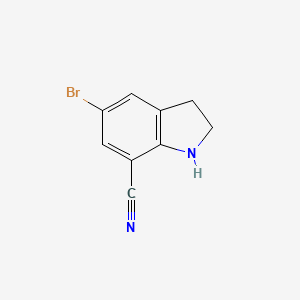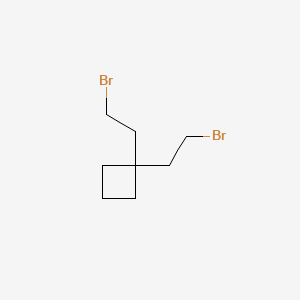
5-(1,3-Benzodioxol-5-yl)-3-tert-butyl-1-methylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Benzodioxol-5-yl)-3-tert-butyl-1-methylpyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-tert-butyl-1-methylpyrazole typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the reaction of catechol with formaldehyde in the presence of an acid catalyst.
Pyrazole Ring Formation: The benzodioxole intermediate is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Introduction of tert-Butyl and Methyl Groups: The final step involves the introduction of the tert-butyl and methyl groups onto the pyrazole ring. This can be achieved through alkylation reactions using tert-butyl bromide and methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-3-tert-butyl-1-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole moiety, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
5-(1,3-Benzodioxol-5-yl)-3-tert-butyl-1-methylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-tert-butyl-1-methylpyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and other cellular processes.
相似化合物的比较
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: A designer drug with structural similarities.
2-(1,3-Benzodioxol-5-yl)-1-methyl-1H-indole: Another compound featuring the benzodioxole moiety.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-3-tert-butyl-1-methylpyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of the benzodioxole moiety with the tert-butyl and methyl groups makes it a versatile compound for various applications.
属性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
5-(1,3-benzodioxol-5-yl)-3-tert-butyl-1-methylpyrazole |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)14-8-11(17(4)16-14)10-5-6-12-13(7-10)19-9-18-12/h5-8H,9H2,1-4H3 |
InChI 键 |
SSNJLCOSGYFYLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C(=C1)C2=CC3=C(C=C2)OCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)


![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)

![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)
![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)

